Cas no 1443309-76-9 ((4-chloro-3-methylphenyl)-(furan-2-yl)methanol)

(4-chloro-3-methylphenyl)-(furan-2-yl)methanol 化学的及び物理的性質
名前と識別子
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- (4-chloro-3-methylphenyl)-(furan-2-yl)methanol
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- MDL: MFCD07775247
- インチ: 1S/C12H11ClO2/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3
- InChIKey: XXOPTDYZNYKYMZ-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Cl)C(C)=C1)(C1=CC=CO1)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
(4-chloro-3-methylphenyl)-(furan-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM505009-1g |
(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol |
1443309-76-9 | 97% | 1g |
$437 | 2023-02-02 | |
abcr | AB428788-1 g |
4-Chloro-3-methylphenyl-(2-furyl)methanol |
1443309-76-9 | 1 g |
€594.40 | 2023-07-18 | ||
Ambeed | A227567-1g |
(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol |
1443309-76-9 | 97% | 1g |
$441.0 | 2024-04-23 | |
abcr | AB428788-5g |
4-Chloro-3-methylphenyl-(2-furyl)methanol |
1443309-76-9 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB428788-1g |
4-Chloro-3-methylphenyl-(2-furyl)methanol; . |
1443309-76-9 | 1g |
€1621.70 | 2025-02-14 | ||
abcr | AB428788-5 g |
4-Chloro-3-methylphenyl-(2-furyl)methanol |
1443309-76-9 | 5g |
€1,373.40 | 2023-07-18 |
(4-chloro-3-methylphenyl)-(furan-2-yl)methanol 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
(4-chloro-3-methylphenyl)-(furan-2-yl)methanolに関する追加情報
Introduction to (4-chloro-3-methylphenyl)-(furan-2-yl)methanol (CAS No. 1443309-76-9)
(4-chloro-3-methylphenyl)-(furan-2-yl)methanol is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1443309-76-9, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.
The molecular structure of (4-chloro-3-methylphenyl)-(furan-2-yl)methanol consists of a phenyl ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position, linked to a furan ring through a methanol moiety. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The presence of both aromatic and heterocyclic components enhances its reactivity, facilitating diverse chemical transformations.
In recent years, the compound has been extensively studied for its pharmacological potential. Researchers have been particularly interested in its ability to interact with biological targets, which could lead to the development of novel therapeutic agents. The chloro and methyl substituents on the phenyl ring contribute to its lipophilicity, enabling better membrane penetration and potentially enhancing bioavailability. Additionally, the furan ring introduces oxygenation, which can influence metabolic pathways and drug interactions.
One of the most compelling aspects of (4-chloro-3-methylphenyl)-(furan-2-yl)methanol is its role in the synthesis of biologically active molecules. Its structural framework allows for modifications that can fine-tune pharmacokinetic properties, such as solubility and half-life. This flexibility has made it a preferred building block in medicinal chemistry. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory responses and cancer progression.
The compound's significance extends beyond academic research. Industrial applications are emerging as pharmaceutical companies seek efficient synthetic routes to produce complex molecules. The ease with which (4-chloro-3-methylphenyl)-(furan-2-yl)methanol can be incorporated into larger structures makes it an attractive candidate for large-scale manufacturing processes. This has led to collaborations between academic institutions and industry partners to optimize production methods and explore new applications.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have revealed insights into how (4-chloro-3-methylphenyl)-(furan-2-yl)methanol interacts with biological targets at the molecular level. These simulations have guided experimental designs, leading to more targeted and efficient drug discovery efforts. The integration of computational tools with traditional wet chemistry has accelerated the pace of innovation in this field.
The environmental impact of using (4-chloro-3-methylphenyl)-(furan-2-yl)methanol in pharmaceutical synthesis is also a critical consideration. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. Catalytic processes, for example, have shown promise in improving yield while reducing harmful byproducts. Such sustainable approaches align with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion, (4-chloro-3-methylphenyl)-(furan-2-yl)methanol (CAS No. 1443309-76-9) represents a fascinating compound with diverse applications in chemical biology and drug development. Its unique structural features make it a versatile intermediate, while ongoing research continues to uncover new therapeutic possibilities. As the field advances, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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